N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide
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Overview
Description
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide involves several steps. Typically, the process starts with the preparation of the purine base, followed by the attachment of the oxolan ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The industrial synthesis also incorporates advanced techniques such as chromatography and crystallization for purification .
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carbonyl-containing derivatives, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide include:
- Guanosine
- Adenosine
- Cytidine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific stereochemistry. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities .
Properties
Molecular Formula |
C14H19N5O6 |
---|---|
Molecular Weight |
353.33 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-9,13,20-22H,3H2,1-2H3,(H,17,18,23,24)/t6-,7?,8-,9-,13-/m1/s1 |
InChI Key |
FDSDBKICKSPBKN-JCVKVAEZSA-N |
Isomeric SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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